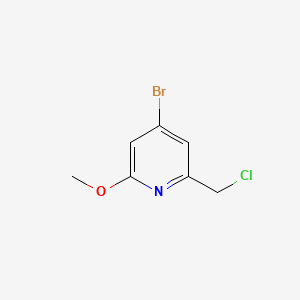
4-Bromo-2-(chloromethyl)-6-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(chloromethyl)-6-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chloromethyl, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)-6-methoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-(chloromethyl)-6-methoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-(chloromethyl)-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Bromo-2-(chloromethyl)-6-methoxypyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for catalysis.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs for treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(chloromethyl)-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include inhibition or activation of specific proteins, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
- 4-Bromo-2-(chloromethyl)-1-methoxybenzene
- 4-Bromo-2-(chloromethyl)-1-(3-methyl-1-hexyn-1-yl)benzene
- 4-Bromo-2,5-dimethoxyamphetamine
Comparison: Compared to these similar compounds, 4-Bromo-2-(chloromethyl)-6-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized molecules and materials .
Propiedades
Número CAS |
1060815-50-0 |
|---|---|
Fórmula molecular |
C7H7BrClNO |
Peso molecular |
236.49 g/mol |
Nombre IUPAC |
4-bromo-2-(chloromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-3-5(8)2-6(4-9)10-7/h2-3H,4H2,1H3 |
Clave InChI |
HTLSBOGKCGCGPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide](/img/structure/B14164889.png)
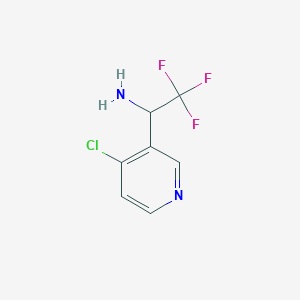
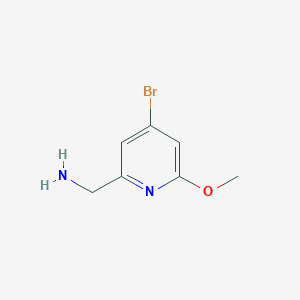
![3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14164899.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
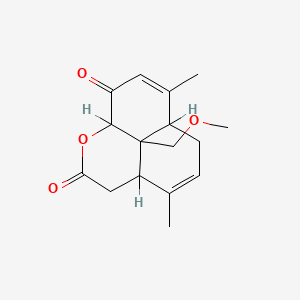

![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
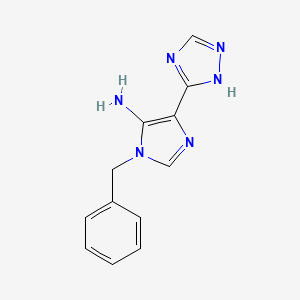
![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)
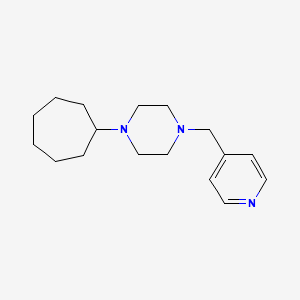
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
![3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14164954.png)
